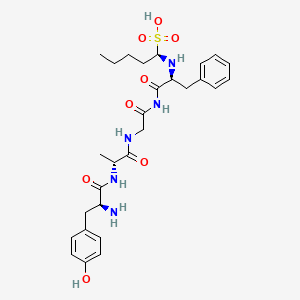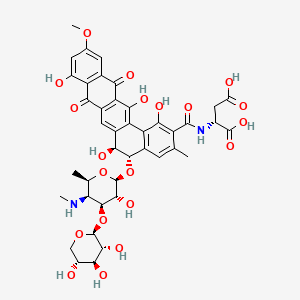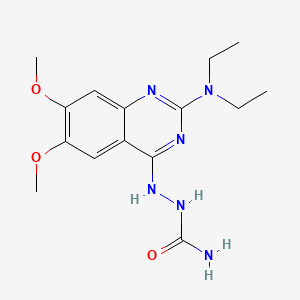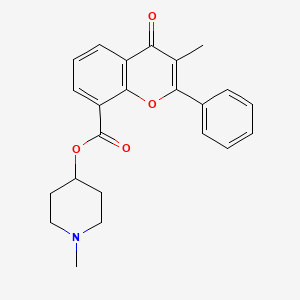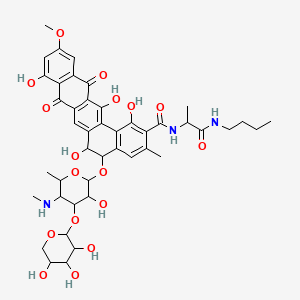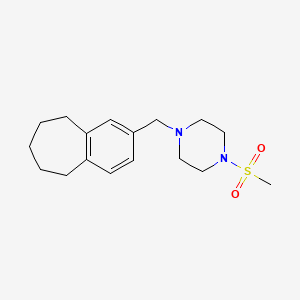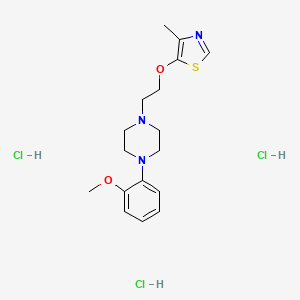
9-epi-7-N-Dimethylaminomethylenemitomycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-epi-7-N-Dimethylaminomethylenemitomycin D is a synthetic derivative of mitomycin, a class of antibiotics that exhibit potent antitumor activity This compound is structurally characterized by the presence of a dimethylaminomethylene group, which is believed to enhance its biological activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-epi-7-N-Dimethylaminomethylenemitomycin D typically involves multiple steps, starting from mitomycin C. The key steps include:
Epimerization: Conversion of mitomycin C to its 9-epi form.
Dimethylaminomethylene Introduction: Reaction with dimethylamine and formaldehyde under controlled conditions to introduce the dimethylaminomethylene group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The process would also involve rigorous purification steps, such as chromatography and crystallization, to ensure the final product meets pharmaceutical standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminomethylene group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, under reflux conditions with appropriate solvents.
Major Products:
Oxidation: Formation of oxidized derivatives with altered biological activity.
Reduction: Reduced forms with potential changes in pharmacological properties.
Substitution: Substituted derivatives with modified chemical and biological characteristics.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the reactivity of mitomycin derivatives.
Biology: Investigated for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Explored as a potential chemotherapeutic agent due to its ability to inhibit tumor growth.
Wirkmechanismus
The mechanism of action of 9-epi-7-N-Dimethylaminomethylenemitomycin D involves the inhibition of DNA synthesis. The compound intercalates into DNA strands, causing cross-linking and strand breaks. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Mitomycin C: The parent compound, known for its antitumor activity.
Mitomycin A: Another derivative with similar biological properties.
Porfiromycin: A related compound with enhanced stability and activity.
Uniqueness: 9-epi-7-N-Dimethylaminomethylenemitomycin D is unique due to the presence of the dimethylaminomethylene group, which enhances its DNA-binding affinity and biological activity. This structural modification distinguishes it from other mitomycin derivatives and contributes to its potential as a more effective chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
105616-81-7 |
|---|---|
Molekularformel |
C18H23N5O5 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
[(4S,6S,7R,8S)-11-(dimethylaminomethylideneamino)-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C18H23N5O5/c1-8-12(20-7-21(2)3)15(25)11-9(6-28-17(19)26)18(27)16-10(22(16)4)5-23(18)13(11)14(8)24/h7,9-10,16,27H,5-6H2,1-4H3,(H2,19,26)/t9-,10+,16+,18-,22?/m1/s1 |
InChI-Schlüssel |
KOZLKHPNLSMUOI-MIYKDEQVSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)O)N4C)N=CN(C)C |
Kanonische SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





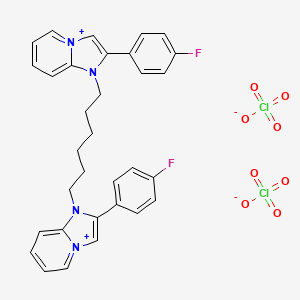
![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
